![molecular formula C9H7Br2FO2 B1410011 Methyl 4,5-dibromo-2-fluorophenylacetate CAS No. 1806346-03-1](/img/structure/B1410011.png)
Methyl 4,5-dibromo-2-fluorophenylacetate
Overview
Description
Methyl 4,5-dibromo-2-fluorophenylacetate is a brominated aromatic compound that has been used in various scientific research applications, such as drug synthesis and biochemical studies. It is a highly reactive compound that can be used as a reagent in a variety of synthetic processes. It is also a useful tool for studying the mechanism of action of various drugs, as well as the biochemical and physiological effects of those drugs.
Scientific Research Applications
Methyl 4,5-dibromo-2-fluorophenylacetate has been used in a variety of scientific research applications, such as the synthesis of drugs and the study of the mechanism of action of those drugs. It has also been used in biochemical studies to examine the biochemical and physiological effects of drugs. Additionally, methyl 4,5-dibromo-2-fluorophenylacetate is a useful tool for studying the structure and reactivity of organic compounds.
Mechanism of Action
Methyl 4,5-dibromo-2-fluorophenylacetate is an electrophilic reagent, which means that it reacts with electron-rich compounds, such as amines and thiols, to form covalent adducts. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction is reversible, and the adduct can be hydrolyzed to yield the original compounds.
Biochemical and Physiological Effects
Methyl 4,5-dibromo-2-fluorophenylacetate has been used in biochemical studies to examine the biochemical and physiological effects of drugs. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Additionally, it has been found to inhibit the enzyme cytochrome P450, which is involved in drug metabolism.
Advantages and Limitations for Lab Experiments
Methyl 4,5-dibromo-2-fluorophenylacetate is a highly reactive compound, which makes it a useful tool for synthetic and biochemical studies. It is a relatively inexpensive reagent, and it is easy to handle and store. However, it is also a highly toxic compound and should be handled with care.
Future Directions
Methyl 4,5-dibromo-2-fluorophenylacetate has a wide range of potential applications in the field of drug synthesis and biochemical research. In the future, it could be used to synthesize new drugs and to study the biochemical and physiological effects of those drugs. Additionally, it could be used to study the structure and reactivity of organic compounds and to develop new synthetic methods. Finally, it could be used to develop new methods for the synthesis of complex molecules.
properties
IUPAC Name |
methyl 2-(4,5-dibromo-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)3-5-2-6(10)7(11)4-8(5)12/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPUUGSRYRRAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dibromo-2-fluorophenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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